molecular formula C16H16ClNO3S2 B6762702 N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B6762702
M. Wt: 369.9 g/mol
InChI Key: JALHEVMGUHISQG-UHFFFAOYSA-N
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Description

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chlorinated benzothiophene moiety and a trimethyl-substituted thiophene carboxamide group

Properties

IUPAC Name

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c1-9-10(2)22-7-13(9)16(19)18(3)14-8-23(20,21)15-5-4-11(17)6-12(14)15/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHEVMGUHISQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N(C)C2CS(=O)(=O)C3=C2C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzenethiol, under acidic conditions.

    Chlorination: The benzothiophene core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Formation of the Thiophene Carboxamide: The thiophene carboxamide moiety is synthesized separately through a reaction involving thiophene-3-carboxylic acid and an amine derivative.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiophene core with the thiophene carboxamide moiety using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: The chlorine atom in the benzothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
  • N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-N,4,5-trimethylthiophene-3-carboxamide is unique due to its specific combination of a chlorinated benzothiophene core and a trimethyl-substituted thiophene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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